OATD-01

Description

Propriétés

IUPAC Name |

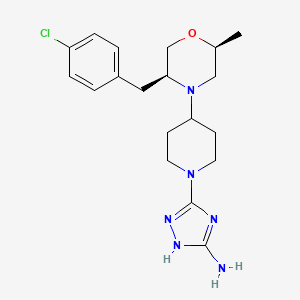

3-[4-[(2S,5S)-5-[(4-chlorophenyl)methyl]-2-methylmorpholin-4-yl]piperidin-1-yl]-1H-1,2,4-triazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27ClN6O/c1-13-11-26(17(12-27-13)10-14-2-4-15(20)5-3-14)16-6-8-25(9-7-16)19-22-18(21)23-24-19/h2-5,13,16-17H,6-12H2,1H3,(H3,21,22,23,24)/t13-,17-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STWVLEKJQQRGMO-GUYCJALGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C(CO1)CC2=CC=C(C=C2)Cl)C3CCN(CC3)C4=NNC(=N4)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN([C@H](CO1)CC2=CC=C(C=C2)Cl)C3CCN(CC3)C4=NNC(=N4)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27ClN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2088453-21-6 | |

| Record name | 5-(4-((2S,5S)-5-(4-Chlorobenzyl)-2-methylmorpholino)piperidin-1-yl)-1H-1,2,4-triazol-3-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2088453216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(4-((2S,5S)-5-(4-CHLOROBENZYL)-2-METHYLMORPHOLINO)PIPERIDIN-1-YL)-1H-1,2,4-TRIAZOL-3-AMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4D0G881CN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

OATD-01 Mechanism of Action in Pulmonary Fibrosis: A Technical Guide

Introduction

Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal lung disease characterized by the relentless deposition of scar tissue, leading to a decline in lung function.[1] Current treatments, nintedanib (B1663095) and pirfenidone, only slow disease progression and are associated with significant side effects, highlighting the urgent need for novel therapeutic strategies.[2] A promising new approach involves targeting chitinases, enzymes implicated in inflammation and fibrosis. OATD-01 is a first-in-class, orally available, small-molecule dual inhibitor of chitotriosidase 1 (CHIT1) and acidic mammalian chitinase (B1577495) (AMCase), which has shown significant anti-inflammatory and anti-fibrotic effects in preclinical models.[3][4][5][6] This document provides a detailed technical overview of the mechanism of action, preclinical efficacy, and experimental basis for this compound as a potential treatment for pulmonary fibrosis.

Core Mechanism of Action: Inhibition of Chitinase Activity

The therapeutic rationale for this compound is based on the pathological role of CHIT1 and AMCase in fibrotic lung diseases.[4][7] In patients with IPF, the expression and activity of CHIT1 are significantly elevated in serum, induced sputum, and bronchoalveolar lavage (BAL) fluid.[1][8] CHIT1 is predominantly expressed by a distinct subpopulation of pro-fibrotic macrophages found in the lungs of patients with interstitial lung diseases.[1]

This compound exerts its therapeutic effect by potently and selectively inhibiting both CHIT1 and AMCase.[9] The primary mechanism involves modulating pro-inflammatory and pro-fibrotic macrophage activity.[10][11][12] By blocking CHIT1, this compound is believed to prevent the transformation of resident, anti-inflammatory macrophages into their pro-fibrotic counterparts, thereby reducing a key cellular driver of the disease.[10][12]

Modulation of the TGF-β Signaling Pathway

A critical component of this compound's anti-fibrotic action is its influence on the Transforming Growth Factor-beta (TGF-β) signaling pathway, a central mediator of fibrosis.[13][14] CHIT1 has been shown to augment the effects of TGF-β1.[15][16] It achieves this by inhibiting the induction of SMAD7, a crucial intracellular negative feedback regulator of TGF-β signaling.[15][16] This inhibition of SMAD7 amplifies the pro-fibrotic cascade. This compound, by inhibiting CHIT1, is postulated to restore this essential SMAD7-mediated negative feedback loop, thereby attenuating TGF-β signaling and its downstream fibrotic effects.[15][16] This interaction is mediated through CHIT1's association with TGF-β receptor-associated protein 1 (TGFBRAP1) and forkhead box O3 (FOXO3).[15][16]

Data Presentation

In Vitro Potency and In Vivo Efficacy

This compound is a highly potent inhibitor of both human and murine chitinases, with activity in the low nanomolar range. Its efficacy has been demonstrated in the widely accepted bleomycin-induced pulmonary fibrosis mouse model, where its anti-fibrotic activity was comparable to approved therapies.[1][8]

Table 1: In Vitro Potency of this compound

| Target Enzyme | IC50 (nM) | Ki (nM) |

|---|---|---|

| Human CHIT1 (hCHIT1) | 23 - 26[8][9] | 17.3[9] |

| Murine CHIT1 (mCHIT1) | 28[9] | 26.05[9] |

| Human AMCase (hAMCase) | 9[8][9] | 4.8[9] |

| Murine AMCase (mAMCase) | 7.8[9] | 5.7[9] |

Table 2: Preclinical Efficacy of this compound in Bleomycin-Induced Pulmonary Fibrosis Model

| Treatment Group | Dose | Outcome Measure | Result |

|---|---|---|---|

| This compound | 30 - 100 mg/kg, PO, qd[4][7][9] | Lung Fibrosis (Ashcroft Score) | Significant, dose-dependent reduction[9] |

| This compound | Not specified | Lung Fibrosis (Ashcroft Score) | 32% reduction[1] |

| Pirfenidone | Not specified | Lung Fibrosis (Ashcroft Score) | 31% reduction[1] |

| This compound | 100 mg/kg, PO, qd[8] | Lung Fibrosis (Ashcroft Score) | Efficacy comparable to Nintedanib[8] |

| This compound | Not specified | Soluble Collagen Concentration | Significant reduction[1] |

| this compound | 100 mg/kg, PO, qd[8] | Plasma Chitinolytic Activity | Significant reduction[8] |

Clinical Pharmacokinetics and Pharmacodynamics

Phase 1 studies in healthy volunteers have shown that this compound is well-tolerated and has a favorable pharmacokinetic profile.[5] The data supports once-daily oral dosing and demonstrates a clear dose-responsive inhibition of the target enzyme in plasma.[5][17][18]

Table 3: Summary of Phase 1 Clinical Trial Data for this compound in Healthy Volunteers

| Parameter | Dosing Regimen | Result |

|---|---|---|

| Safety & Tolerability | Single doses up to 600 mg[17][18] | Well-tolerated, no serious adverse events[5] |

| Multiple doses up to 50 mg qd[17][18] | Well-tolerated, no clinically relevant changes in safety labs[5] | |

| Pharmacokinetics (PK) | Single ascending doses (25-600 mg)[5] | Cmax and AUC increased in a nearly dose-proportional manner[5] |

| Peak plasma concentrations achieved at 0.75-2.5h post-dose[5] |

| Pharmacodynamics (PD) | 25-50 mg/day at steady state | >80% inhibition of blood chitinolytic activity maintained for 24h[17][18] |

Experimental Protocols

Bleomycin-Induced Pulmonary Fibrosis Mouse Model

The primary preclinical model used to establish the anti-fibrotic efficacy of this compound is the bleomycin-induced lung fibrosis model.[4][7][8]

Objective: To evaluate the therapeutic efficacy of this compound in reducing established pulmonary fibrosis.

Methodology:

-

Induction of Fibrosis: Mice are intratracheally instilled with a single dose of bleomycin (B88199) to induce lung injury and subsequent fibrosis.

-

Therapeutic Dosing: Treatment is initiated after fibrosis has been established (typically 7-14 days post-bleomycin administration). Mice are dosed orally (PO) once daily (qd) with this compound (e.g., 30-100 mg/kg), a vehicle control, or a positive control (nintedanib or pirfenidone).[4][8][9]

-

Treatment Duration: Dosing continues for a period of 14-21 days.[9]

-

Endpoint Analysis: At the end of the treatment period, animals are euthanized.

-

Histopathology: Lungs are harvested, fixed, and stained (e.g., with Masson's trichrome) to visualize collagen deposition. The extent of fibrosis is quantified using a standardized scoring system, such as the modified Ashcroft score.[1][8]

-

Biochemical Analysis: Lung tissue can be homogenized to measure soluble collagen content (e.g., using the Sircol assay).[1]

-

Pharmacodynamic Assessment: Blood samples are collected to measure plasma chitinolytic activity to confirm target engagement.[8]

-

In Vitro Chitinase Activity Assay

Objective: To determine the inhibitory potency (IC50) of this compound against CHIT1 and AMCase.

Methodology:

-

Enzyme Source: Recombinant human or murine CHIT1 and AMCase are used.

-

Substrate: A fluorogenic chitin-like substrate (e.g., 4-methylumbelliferyl β-D-N,N′,N′′-triacetylchitotrioside) is used.

-

Assay Procedure:

-

The enzyme is pre-incubated with varying concentrations of this compound in an appropriate assay buffer.

-

The reaction is initiated by the addition of the fluorogenic substrate.

-

The mixture is incubated at 37°C for a defined period.

-

The reaction is stopped, and the fluorescence of the released 4-methylumbelliferone (B1674119) is measured using a plate reader.

-

-

Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of this compound relative to a vehicle control. The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.

This compound represents a novel, targeted therapeutic approach for pulmonary fibrosis. Its mechanism of action, centered on the dual inhibition of CHIT1 and AMCase, directly addresses the pathological activity of pro-fibrotic macrophages and modulates the key TGF-β signaling pathway.[2][10][15][16] Robust preclinical data demonstrates significant anti-fibrotic efficacy comparable to current standards of care.[1][8] Combined with a favorable safety and pharmacokinetic profile from Phase 1 clinical trials, this compound holds considerable promise as a future therapy for IPF and other interstitial lung diseases.[5] Ongoing clinical development will be crucial in confirming these promising preclinical findings in patients.[6][10]

References

- 1. Inhibition of CHIT1 as a novel therapeutic approach in idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. molecure.com [molecure.com]

- 3. respiratory-therapy.com [respiratory-therapy.com]

- 4. Discovery of this compound, a First-in-Class Chitinase Inhibitor as Potential New Therapeutics for Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. publications.ersnet.org [publications.ersnet.org]

- 6. respiratory-therapy.com [respiratory-therapy.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. publications.ersnet.org [publications.ersnet.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Molecure gets approval for Phase II trial of this compound for pulmonary sarcoidosis in EU and Norway [synapse.patsnap.com]

- 11. Pharmacological Inhibition of Chitotriosidase (CHIT1) as a Novel Therapeutic Approach for Sarcoidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. molecure.com [molecure.com]

- 13. Frontiers | Targeting Chitinase 1 and Chitinase 3-Like 1 as Novel Therapeutic Strategy of Pulmonary Fibrosis [frontiersin.org]

- 14. Chitotriosidase in the Pathogenesis of Inflammation, Interstitial Lung Diseases and COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Chitinase 1 regulates pulmonary fibrosis by modulating TGF-β/SMAD7 pathway via TGFBRAP1 and FOXO3 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Chitinase 1 regulates pulmonary fibrosis by modulating TGF-β/SMAD7 pathway via TGFBRAP1 and FOXO3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. publications.ersnet.org [publications.ersnet.org]

- 18. publications.ersnet.org [publications.ersnet.org]

OATD-01: A First-in-Class Selective CHIT1 Inhibitor for Inflammatory and Fibrotic Diseases

A Technical Guide for Researchers and Drug Development Professionals

Abstract

OATD-01 is a first-in-class, orally active, and selective small-molecule inhibitor of chitotriosidase 1 (CHIT1), a chitinase (B1577495) implicated in the pathogenesis of various inflammatory and fibrotic diseases.[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, biochemical and cellular activity, pharmacokinetic profile, and preclinical and clinical development status. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways and experimental workflows are presented to support further research and development efforts in the field.

Introduction to CHIT1 and its Role in Disease

Chitotriosidase 1 (CHIT1) is a member of the glycosyl hydrolase family 18 and is one of the two active chitinases in mammals, the other being acidic mammalian chitinase (AMCase).[3][4] CHIT1 is primarily secreted by activated macrophages and neutrophils and is involved in the innate immune response.[5][6] While its physiological role in humans, who lack endogenous chitin, is not fully elucidated, elevated CHIT1 activity is strongly associated with the pathogenesis of several diseases characterized by chronic inflammation and fibrosis, including:

-

Sarcoidosis: A systemic inflammatory disease characterized by the formation of granulomas.[7][8] CHIT1 levels are significantly elevated in patients with sarcoidosis and correlate with disease severity.[9]

-

Idiopathic Pulmonary Fibrosis (IPF): A progressive and fatal lung disease characterized by the accumulation of scar tissue.[1][10] CHIT1 is implicated in the profibrotic activity of macrophages in IPF.[11]

-

Asthma: this compound has shown efficacy in preclinical models of chronic asthma by inhibiting airway remodeling.[11]

-

Metabolic Dysfunction-Associated Steatohepatitis (MASH): Preclinical data suggests a role for CHIT1 in MASH, with this compound showing therapeutic potential.[12][13]

The pathological role of CHIT1 is believed to be mediated through its influence on macrophage activation and the modulation of key signaling pathways, such as the transforming growth factor-beta (TGF-β) pathway, which is central to fibrosis.[5][14]

This compound: Mechanism of Action and Biochemical Profile

This compound is a potent and selective inhibitor of CHIT1.[2][15] Its mechanism of action involves binding to the active site of the CHIT1 enzyme, thereby blocking its catalytic activity.[1]

In Vitro Potency and Selectivity

This compound demonstrates low nanomolar inhibitory activity against human CHIT1 (hCHIT1).[2][15] It also exhibits high affinity for mouse CHIT1 (mCHIT1) and both human and mouse AMCase.[15]

| Target Enzyme | IC50 (nM) | Ki (nM) |

| Human CHIT1 (hCHIT1) | 23 | 17.3 |

| Mouse CHIT1 (mCHIT1) | 28 | 26.05 |

| Human AMCase (hAMCase) | 9 | 4.8 |

| Mouse AMCase (mAMCase) | 7.8 | 5.7 |

| Table 1: In vitro potency of this compound against human and mouse chitinases.[15] |

Off-target screening against a panel of 98 in vitro binding and enzymatic assays at a concentration of 10 μM showed no significant interactions, indicating a high degree of selectivity for chitinases.[15]

Preclinical Pharmacology

The efficacy of this compound has been evaluated in several preclinical animal models of inflammatory and fibrotic diseases.

Bleomycin-Induced Pulmonary Fibrosis Model

In a mouse model of bleomycin-induced pulmonary fibrosis, oral administration of this compound at doses of 30 mg/kg and 100 mg/kg once daily for 21 days demonstrated significant antifibrotic efficacy.[10][15] The therapeutic effect was comparable to the standard-of-care drug, nintedanib.[15] this compound treatment resulted in a dose-dependent reduction in the degree of lung fibrosis.[15]

Murine Model of Granulomatous Inflammation

In a murine model of granulomatous inflammation relevant to sarcoidosis, this compound demonstrated anti-inflammatory effects. In an acute model, it reduced the percentage of neutrophils in bronchoalveolar lavage fluid (BALF). In a chronic model, this compound treatment led to a decrease in the number of organized lung granulomas.[16]

Pharmacokinetics

This compound exhibits a favorable pharmacokinetic profile in multiple species, including mice, rats, and dogs, with good oral bioavailability.[17] A Phase 1 study in healthy volunteers showed that this compound is rapidly absorbed, with a half-life of approximately 24 hours, making it suitable for once-daily dosing.[18]

| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |

| Mouse | PO | 10 | ~2200 | 2 | ~5500 | ~77 |

| Rat | PO | 10 | ~7600 | 2 | ~31000 | ~107 |

| Dog | PO | 6 | ~2200 | 0.5 | ~10000 | ~80 |

| Table 2: Pharmacokinetic parameters of this compound in different species (data are approximate values derived from published graphs and text).[17] |

Clinical Development

This compound is currently in Phase 2 clinical development for the treatment of pulmonary sarcoidosis.[19][20]

Phase 1 Studies

Phase 1, first-in-human studies involving single and multiple ascending doses in healthy volunteers demonstrated that this compound was well-tolerated.[18] The studies confirmed a dose-proportional increase in exposure and efficient suppression of plasma chitinolytic activity.[18]

Phase 2 KITE Study

A randomized, double-blind, placebo-controlled, multicenter Phase 2 study (the KITE study) is currently ongoing to evaluate the efficacy and safety of this compound in patients with active pulmonary sarcoidosis.[19][20][21] The primary endpoint is the reduction of granulomatous inflammation in the lungs as measured by [18F]FDG PET/CT imaging over a 12-week treatment period.[2][9] The study is enrolling approximately 100 patients who receive a daily oral dose of 25 mg this compound or placebo.[19]

Experimental Protocols

Chitinolytic Activity Assay

This protocol is based on the measurement of the hydrolysis of a fluorogenic substrate by CHIT1.

Materials:

-

Recombinant human CHIT1

-

4-Methylumbelliferyl β-D-N,N′,N′′-triacetylchitotrioside (substrate)

-

Assay buffer (e.g., McIlvain buffer, pH 5.2)

-

Stop solution (e.g., 0.3 M glycine-NaOH, pH 10.6)

-

This compound or other test compounds

-

96-well black microplate

-

Fluorometer

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the diluted this compound, recombinant CHIT1 enzyme, and assay buffer.

-

Initiate the reaction by adding the fluorogenic substrate.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding the stop solution.

-

Measure the fluorescence of the product, 4-methylumbelliferone, using a fluorometer with excitation at ~360 nm and emission at ~450 nm.

-

Calculate the percent inhibition of CHIT1 activity for each concentration of this compound and determine the IC50 value.

Bleomycin-Induced Pulmonary Fibrosis in Mice

This in vivo model is used to assess the antifibrotic efficacy of this compound.

Animals:

-

C57BL/6 mice (female, 8-10 weeks old)

Materials:

-

Bleomycin (B88199) sulfate

-

This compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Nintedanib (positive control)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Induction of Fibrosis: Anesthetize mice and intratracheally or intranasally instill a single dose of bleomycin (e.g., 1.5-3 mg/kg) in PBS. Control animals receive PBS only.

-

Treatment: Begin treatment with this compound (e.g., 30 or 100 mg/kg, once daily by oral gavage) on a specified day post-bleomycin administration (e.g., day 7 for a therapeutic regimen). A vehicle control group and a positive control group (nintedanib) should be included.

-

Monitoring: Monitor animal body weight and clinical signs throughout the study.

-

Endpoint Analysis (e.g., day 21 or 28):

-

Euthanize mice and collect bronchoalveolar lavage fluid (BALF) for cell counting and cytokine analysis.

-

Perfuse the lungs and harvest them for histopathological analysis (e.g., Masson's trichrome staining for collagen deposition) and assessment of fibrosis using a semi-quantitative scoring system (e.g., Ashcroft score).

-

Homogenize lung tissue for the measurement of collagen content (e.g., Sircol assay) and gene expression analysis of fibrotic markers (e.g., Col1a1, Acta2).

-

Signaling Pathways and Experimental Workflows

CHIT1-Mediated TGF-β Signaling Pathway

CHIT1 is known to augment TGF-β signaling, a key pathway in fibrosis. This compound, by inhibiting CHIT1, is expected to attenuate this profibrotic signaling cascade.

CHIT1 augments TGF-β signaling, which this compound inhibits.

This compound Drug Discovery and Development Workflow

The development of this compound followed a structured path from initial discovery to clinical trials.

Workflow of this compound from discovery to clinical trials.

Preclinical In Vivo Efficacy Study Workflow

A typical workflow for assessing the in vivo efficacy of this compound in a disease model is outlined below.

Workflow for a preclinical in vivo efficacy study.

Conclusion

This compound is a promising, first-in-class selective CHIT1 inhibitor with a strong preclinical rationale and a favorable pharmacokinetic and safety profile. Its development marks a significant step towards a novel therapeutic approach for debilitating inflammatory and fibrotic diseases such as sarcoidosis and IPF. The ongoing Phase 2 KITE study will provide crucial insights into the clinical efficacy of CHIT1 inhibition in patients. The data and protocols presented in this guide are intended to facilitate further research into this compound and the broader field of chitinase biology in human disease.

References

- 1. Chitotriosidase in the Pathogenesis of Inflammation, Interstitial Lung Diseases and COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Expression of Chitotriosidase in Macrophages Modulates Atherosclerotic Plaque Formation in Hyperlipidemic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. molecure.com [molecure.com]

- 6. Frontiers | Chitinase 1: a novel therapeutic target in metabolic dysfunction-associated steatohepatitis [frontiersin.org]

- 7. 2024.sci-hub.se [2024.sci-hub.se]

- 8. genecards.org [genecards.org]

- 9. Chitotriosidase: a marker and modulator of lung disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. content.abcam.com [content.abcam.com]

- 11. researchgate.net [researchgate.net]

- 12. oncoarendi.com [oncoarendi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Pharmacological Inhibition of Chitotriosidase (CHIT1) as a Novel Therapeutic Approach for Sarcoidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ISRCTN [isrctn.com]

- 17. abcam.com [abcam.com]

- 18. Inhibition of Macrophage-Specific CHIT1 as an Approach to Treat Airway Remodeling in Severe Asthma [mdpi.com]

- 19. Role of chitotriosidase (chitinase 1) under normal and disease conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 20. clinicaltrials.eu [clinicaltrials.eu]

- 21. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

The Role of Chitotriosidase 1 (CHIT1) in Sarcoidosis Pathology: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chitotriosidase 1 (CHIT1), a chitinase (B1577495) primarily secreted by activated macrophages, has emerged as a pivotal molecule in the pathophysiology of sarcoidosis. Initially recognized as a robust biomarker for disease activity and severity, accumulating evidence now points towards its active participation in granuloma formation and the subsequent fibrotic complications that characterize progressive sarcoidosis. This technical guide provides a comprehensive overview of the current understanding of CHIT1's role in sarcoidosis, detailing its biochemical properties, cellular sources, and involvement in key signaling pathways. Furthermore, this document outlines established experimental protocols for the quantification and localization of CHIT1, presents a synthesis of quantitative data from clinical studies, and visualizes the intricate molecular interactions involving CHIT1 through detailed signaling pathway diagrams. This guide is intended to serve as a valuable resource for researchers and professionals in the field, aiming to accelerate the development of novel diagnostic and therapeutic strategies targeting CHIT1 in sarcoidosis.

Introduction to CHIT1 and its Association with Sarcoidosis

Sarcoidosis is a multisystem inflammatory disorder of unknown etiology, characterized by the formation of non-caseating granulomas in various organs, most commonly the lungs.[1] The unpredictable clinical course of sarcoidosis has driven the search for reliable biomarkers to aid in diagnosis, prognosis, and monitoring of treatment response.[2] In this context, Chitotriosidase 1 (CHIT1) has garnered significant attention.

CHIT1 is a member of the glycosyl hydrolase 18 family, possessing the enzymatic activity to degrade chitin, a polymer of N-acetylglucosamine found in the cell walls of fungi and the exoskeletons of insects.[2][3] In humans, CHIT1 is predominantly expressed and secreted by activated macrophages.[3] Its levels are significantly elevated in the serum and bronchoalveolar lavage (BAL) fluid of patients with sarcoidosis compared to healthy individuals and patients with other interstitial lung diseases.[2][4] This elevated expression strongly correlates with disease activity, the extent of organ involvement, and the presence of fibrotic changes.[5][6] Consequently, CHIT1 has been established as a more sensitive and specific biomarker for sarcoidosis than the conventionally used angiotensin-converting enzyme (ACE).[7] Beyond its role as a biomarker, emerging research indicates that CHIT1 is an active participant in the pathogenic mechanisms of sarcoidosis, particularly in macrophage activation and the promotion of fibrosis.[8][9]

Quantitative Data on CHIT1 in Sarcoidosis

The following tables summarize key quantitative findings from various studies on CHIT1 levels in sarcoidosis patients.

Table 1: Serum CHIT1 Activity in Sarcoidosis Patients vs. Healthy Controls

| Study Cohort | Sarcoidosis Patients (nmol/mL/h) | Healthy Controls (nmol/mL/h) | p-value | Reference |

| Bargagli et al. (2007) | 118.6 ± 11.6 | < 20 (normal range) | < 0.01 | [2] |

| Bergantini et al. (2020) | 180.1 ± 99.2 (steroid-free) | 34.2 ± 13.8 | < 0.0001 | [5] |

| Bergantini et al. (2020) | 168.2 ± 118.2 (treated) | 34.2 ± 13.8 | < 0.0001 | [5] |

| L-A. L. et al. (2021) | > 83.01 (active disease) | - | < 0.001 | [10] |

Table 2: Serum CHIT1 Concentration in Sarcoidosis Patients vs. Healthy Controls

| Study Cohort | Sarcoidosis Patients | Healthy Controls | p-value | Reference |

| Smolińska et al. (2022) | >13-fold increase | - | < 0.0001 | [11] |

Table 3: CHIT1 Activity in Bronchoalveolar Lavage (BAL) Fluid

| Study Cohort | Sarcoidosis Patients | Healthy Controls | Finding | Reference |

| Bargagli et al. (2008) | Progressing Disease | - | Significantly higher in patients with progressing disease. Correlated with radiological stages and CT scan infiltrates. | [2] |

| Harlander et al. (2016) | 85 patients | 9 controls | Significantly higher in sarcoidosis patients (p < 0.001). |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of CHIT1 in sarcoidosis.

Measurement of CHIT1 Enzymatic Activity (Fluorometric Assay)

This protocol is adapted from Bergantini et al. (2020) and others.[5]

-

Sample Preparation: Serum or BAL fluid samples are used. For BAL fluid, centrifugation is performed to remove cellular debris.

-

Reagents:

-

Substrate: 22 μM 4-methylumbelliferyl-β-D-N,N',N''-triacetylchitotrioside (Sigma-Aldrich) in citrate-phosphate buffer (pH 5.2).

-

Stop Solution: 0.1 M glycine-NaOH buffer (pH 10.8).

-

-

Procedure: a. 100 µL of the substrate solution is incubated with 10 µL of the serum or BAL fluid sample for 1 hour at 37°C. b. The reaction is terminated by adding 1.4 mL of the stop solution.

-

Detection: The fluorescence of the released 4-methylumbelliferone (B1674119) is measured using a fluorimeter with an excitation wavelength of 365 nm and an emission wavelength of 450 nm.

-

Quantification: CHIT1 activity is expressed in nanomoles of substrate hydrolyzed per milliliter of sample per hour (nmol/mL/h), calculated based on a standard curve generated with 4-methylumbelliferone.

Quantification of CHIT1 Protein Level (ELISA)

This protocol is a general representation based on commercially available ELISA kits.

-

Principle: A sandwich enzyme-linked immunosorbent assay (ELISA) is used to quantify CHIT1 protein in serum, plasma, or BAL fluid.

-

Procedure: a. A microplate pre-coated with a monoclonal antibody specific for human CHIT1 is used. b. Standards and samples are added to the wells and incubated. c. After washing, a biotinylated polyclonal antibody against CHIT1 is added. d. Following another incubation and wash step, streptavidin-horseradish peroxidase (HRP) conjugate is added. e. A substrate solution (e.g., TMB) is then added, and the color development is proportional to the amount of CHIT1 bound. f. The reaction is stopped, and the absorbance is measured at 450 nm.

-

Quantification: The concentration of CHIT1 is determined by interpolating the sample absorbance from a standard curve.

Localization of CHIT1 Expression (Immunohistochemistry)

This protocol is based on descriptions of immunohistochemical analysis in lung tissue.[11]

-

Sample Preparation: Formalin-fixed, paraffin-embedded lung tissue sections are deparaffinized and rehydrated.

-

Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate (B86180) buffer (pH 6.0).

-

Blocking: Endogenous peroxidase activity is blocked with hydrogen peroxide, and non-specific binding is blocked with a protein block solution.

-

Primary Antibody Incubation: The tissue sections are incubated with a primary antibody specific for human CHIT1 (e.g., rabbit polyclonal) overnight at 4°C.

-

Secondary Antibody and Detection: A secondary antibody conjugated to HRP is applied, followed by a chromogen substrate (e.g., DAB) to visualize the antibody binding.

-

Counterstaining and Mounting: The sections are counterstained with hematoxylin, dehydrated, and mounted.

-

Analysis: The localization and intensity of CHIT1 staining are evaluated microscopically. In sarcoidosis, CHIT1 is predominantly found in macrophages within the granulomas.[11]

Signaling Pathways and Pathogenic Role of CHIT1

CHIT1 is not merely a passive biomarker but an active contributor to the pathogenesis of sarcoidosis, particularly in driving the fibrotic process. Its primary mechanism of action involves the modulation of the Transforming Growth Factor-β (TGF-β) signaling pathway, a central regulator of fibrosis.[8][12]

Upstream Regulation of CHIT1 Expression

The expression of CHIT1 in macrophages is upregulated by pro-inflammatory stimuli characteristic of the sarcoid granuloma microenvironment.

CHIT1-Mediated Amplification of TGF-β Signaling

Once secreted, CHIT1 enhances TGF-β signaling in fibroblasts, the primary effector cells in fibrosis.

CHIT1 enhances TGF-β signaling through a multi-faceted mechanism. It interacts with TGF-β receptor-associated protein 1 (TGFBRAP1), which promotes the phosphorylation of SMAD2 and SMAD3, key downstream mediators of the canonical TGF-β pathway.[5][8] This leads to the formation of the SMAD2/3/4 complex, which translocates to the nucleus and activates the transcription of pro-fibrotic genes, such as those encoding collagens and alpha-smooth muscle actin (α-SMA).

Furthermore, CHIT1 interacts with the transcription factor Forkhead box O3 (FOXO3).[5][8] This interaction inhibits the TGF-β-induced expression of SMAD7, an inhibitory SMAD that acts as a negative feedback regulator of TGF-β signaling.[5][8] By suppressing SMAD7, CHIT1 effectively removes the brakes on the TGF-β pathway, leading to sustained pro-fibrotic signaling.

Experimental Workflow for Investigating CHIT1's Role

The following diagram illustrates a typical experimental workflow to investigate the role of CHIT1 in sarcoidosis.

Therapeutic Implications

The central role of CHIT1 in promoting pro-fibrotic signaling pathways makes it an attractive therapeutic target for sarcoidosis, particularly for patients with progressive fibrotic disease. Pharmacological inhibition of CHIT1 activity is a promising strategy to mitigate the excessive fibrotic response. This compound, a first-in-class CHIT1 inhibitor, has shown efficacy in preclinical models of granulomatous inflammation by reducing the production of pro-inflammatory mediators by lung macrophages and decreasing the number of organized lung granulomas.[1][11] Clinical trials evaluating the safety and efficacy of CHIT1 inhibitors in sarcoidosis patients are a critical next step in translating these preclinical findings to the clinic.

Conclusion

Chitotriosidase 1 has transitioned from being a promising biomarker to a validated player in the complex pathophysiology of sarcoidosis. Its elevated levels are a reliable indicator of disease activity and severity, and its direct involvement in amplifying pro-fibrotic TGF-β signaling highlights its potential as a therapeutic target. The detailed experimental protocols and understanding of the molecular pathways outlined in this guide provide a solid foundation for further research into the intricate roles of CHIT1. Future investigations should continue to unravel the full spectrum of CHIT1's functions and interactions within the sarcoid granuloma, with the ultimate goal of developing targeted therapies that can halt or even reverse the progression of fibrosis in sarcoidosis.

References

- 1. Chitinase 1 regulates pulmonary fibrosis by modulating TGF-β/SMAD7 pathway via TGFBRAP1 and FOXO3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Chitinase 1: a novel therapeutic target in metabolic dysfunction-associated steatohepatitis [frontiersin.org]

- 3. Retraction: Chitinase 1 regulates pulmonary fibrosis by modulating TGF-β/SMAD7 pathway via TGFBRAP1 and FOXO3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Chitinase 1 regulates pulmonary fibrosis by modulating TGF-β/SMAD7 pathway via TGFBRAP1 and FOXO3 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Transcriptomic profiling of granuloma in patients with cardiac sarcoidosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacological Inhibition of Chitotriosidase (CHIT1) as a Novel Therapeutic Approach for Sarcoidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chitotriosidase: a marker and modulator of lung disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Modulation of chitotriosidase during macrophage differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Targeting Chitinase 1 and Chitinase 3-Like 1 as Novel Therapeutic Strategy of Pulmonary Fibrosis [frontiersin.org]

- 12. Chitotriosidase in the Pathogenesis of Inflammation, Interstitial Lung Diseases and COPD - PMC [pmc.ncbi.nlm.nih.gov]

OATD-01: A First-in-Class Chitinase Inhibitor for Fibrotic and Inflammatory Diseases

An In-depth Technical Guide on the Discovery and Development of OATD-01

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a novel, first-in-class, orally bioavailable small molecule inhibitor of chitotriosidase 1 (CHIT1) and acidic mammalian chitinase (B1577495) (AMCase). These chitinases are implicated in the pathogenesis of various inflammatory and fibrotic diseases, including idiopathic pulmonary fibrosis (IPF) and sarcoidosis. This compound has demonstrated potent anti-inflammatory and anti-fibrotic activity in preclinical models and is currently undergoing clinical evaluation. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical and clinical development of this compound.

Introduction

Chitotriosidase 1 (CHIT1) is a macrophage-derived enzyme that plays a crucial role in the inflammatory cascade and the subsequent development of fibrosis.[1][2] Elevated levels of CHIT1 have been observed in patients with interstitial lung diseases such as idiopathic pulmonary fibrosis (IPF) and sarcoidosis, correlating with disease severity and progression.[1][3] This has positioned CHIT1 as a promising therapeutic target. This compound was developed as a potent and selective inhibitor of CHIT1 to address the unmet medical need in these debilitating diseases.[4][5]

Discovery and Synthesis

The discovery of this compound stemmed from a structural modification of an advanced lead molecule.[4][5] The synthesis of this compound has been described as a seven-step synthetic sequence, although specific details of the protocol are not extensively publicly documented.[6] The process involves the acylation of an amino alcohol, cyclization to form a morpholin-3-one, reduction of the amide bond, and subsequent reductive amination and aminotriazole formation to yield the final product.[6]

Mechanism of Action

This compound is a highly potent inhibitor of both human CHIT1 (hCHIT1) and acidic mammalian chitinase (hAMCase).[7] Its mechanism of action involves the modulation of the Transforming Growth Factor-beta (TGF-β) signaling pathway, a key mediator of fibrosis.[8] CHIT1 enhances TGF-β1 signaling by inhibiting its feedback inhibitor, SMAD7.[8] this compound, by inhibiting CHIT1, is believed to restore the negative feedback on TGF-β1 signaling, thereby reducing pro-fibrotic processes. The interaction of CHIT1 with TGF-β receptor-associated protein 1 (TGFBRAP1) and forkhead box O3 (FOXO3) is also implicated in this pathway.[8]

Signaling Pathway

Caption: CHIT1-mediated enhancement of TGF-β signaling and its inhibition by this compound.

Preclinical Development

In Vitro Activity

This compound demonstrates low nanomolar inhibitory activity against both human and murine chitinases.

| Target Enzyme | IC50 (nM) | Ki (nM) |

| Human CHIT1 (hCHIT1) | 23[7] | 17.3[7] |

| Murine CHIT1 (mCHIT1) | 28[7] | 26.05[7] |

| Human AMCase (hAMCase) | 9[7] | 4.8[7] |

| Murine AMCase (mAMCase) | 7.8[7] | 5.7[7] |

| Table 1: In vitro inhibitory activity of this compound. |

Pharmacokinetics

Pharmacokinetic studies have been conducted in multiple species, demonstrating good oral bioavailability and a profile suitable for once-daily dosing.

| Species | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) |

| Mouse | 10 mg/kg (oral) | 2200 | 2 | 5500 | - |

| Rat | 10 mg/kg (oral) | 7600 | 2 | 31000 | - |

| Dog | 6 mg/kg (oral) | 2200 | 0.5 | 5500 | - |

| Human (Phase 1) | 25 mg (oral) | - | 0.75-2.25 | - | 22-37.5 |

| Human (Phase 1) | 600 mg (oral) | - | 0.75-2.25 | - | 22-37.5 |

| Table 2: Pharmacokinetic parameters of this compound in different species. |

Preclinical Efficacy

This compound has shown significant anti-fibrotic efficacy in the bleomycin-induced mouse model of pulmonary fibrosis.[4][5]

-

Protocol: C57BL/6 mice are treated with intranasal or intratracheal bleomycin (B88199) to induce lung fibrosis. This compound is administered orally, typically starting after the establishment of fibrosis.[3]

-

Efficacy: Treatment with this compound resulted in a significant, dose-dependent reduction in lung fibrosis. In one study, this compound (30 mg/kg, twice daily) reduced the Ashcroft score by 32%, comparable to the standard-of-care drug pirfenidone (B1678446) (31% reduction).[9]

In a murine model of granulomatous inflammation induced by multi-walled carbon nanotubes (MWCNT) and ESAT-6 peptide, this compound demonstrated anti-inflammatory effects.[10]

-

Protocol: Mice are administered MWCNT and ESAT-6 to induce granuloma formation. This compound is administered to assess its effect on inflammation and granulomas.[10]

-

Efficacy: In an acute model, this compound reduced the percentage of neutrophils in bronchoalveolar lavage fluid (BALF).[10] In a chronic model, it led to a decrease in the number of organized lung granulomas.[10]

Experimental Workflows

Caption: Preclinical experimental workflows for evaluating this compound efficacy.

Clinical Development

This compound has completed Phase 1 clinical trials and is currently in a Phase 2 study for active pulmonary sarcoidosis, known as the KITE study.[2][11][12]

Phase 1 Studies

Phase 1 studies in healthy volunteers established the safety and pharmacokinetic profile of this compound. Single oral doses up to 600 mg and multiple doses were evaluated. The results supported a once-daily dosing regimen.

Phase 2 KITE Study

The KITE study is a randomized, double-blind, placebo-controlled, multicenter trial evaluating the efficacy and safety of this compound in patients with active pulmonary sarcoidosis.[1][2][11][12][13]

| Parameter | Details |

| NCT Identifier | NCT06205121[1][11] |

| Indication | Active Pulmonary Sarcoidosis[2][11][12] |

| Dosage | 25 mg this compound or placebo, once daily orally for 12 weeks[11] |

| Primary Endpoint | Reduction of granulomatous inflammation in pulmonary parenchyma evaluated by [18F]FDG PET/CT imaging.[11] |

| Key Inclusion Criteria | Adults (≥18 years) with a confirmed diagnosis of active pulmonary sarcoidosis.[11][13] |

| Key Exclusion Criteria | Requirement for immediate standard of care therapy, cardiac or neuro-sarcoidosis, other significant lung diseases.[13] |

| Table 3: Key parameters of the Phase 2 KITE clinical trial. |

Clinical Trial Workflow

Caption: Workflow of the Phase 2 KITE clinical trial for this compound.

Conclusion

This compound is a promising, first-in-class CHIT1 inhibitor with a strong preclinical rationale and a well-defined mechanism of action. Its ability to modulate the pro-fibrotic TGF-β pathway provides a novel therapeutic approach for diseases like IPF and sarcoidosis. The ongoing Phase 2 KITE study will be crucial in determining the clinical efficacy and safety of this compound and its potential to become a new standard of care for patients with these debilitating conditions.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. clinicaltrials.eu [clinicaltrials.eu]

- 3. molecure.com [molecure.com]

- 4. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]

- 5. Discovery of this compound, a First-in-Class Chitinase Inhibitor as Potential New Therapeutics for Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2024.sci-hub.se [2024.sci-hub.se]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Pharmacological Inhibition of Chitotriosidase (CHIT1) as a Novel Therapeutic Approach for Sarcoidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ISRCTN [isrctn.com]

- 12. Lung - Research Clinical Trials - Efficacy and Safety Study of this compound in Patients With Active Pulmonary Sarcoidosis (KITE) [templehealth.org]

- 13. my.clevelandclinic.org [my.clevelandclinic.org]

Preclinical Profile of OATD-01: A First-in-Class Chitinase Inhibitor for Pulmonary Fibrosis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

OATD-01 is a first-in-class, orally bioavailable small molecule inhibitor of chitotriosidase 1 (CHIT1) and acidic mammalian chitinase (B1577495) (AMCase).[1][2] These chitinases are implicated in the pathogenesis of inflammatory and fibrotic lung diseases, including idiopathic pulmonary fibrosis (IPF) and sarcoidosis.[1][3] Preclinical studies have demonstrated the potent anti-inflammatory and anti-fibrotic efficacy of this compound in various lung disease models, positioning it as a promising therapeutic candidate.[4][5] This technical guide provides a comprehensive overview of the preclinical data for this compound, with a focus on its activity in models of pulmonary fibrosis.

Mechanism of Action

This compound exerts its therapeutic effects by inhibiting the enzymatic activity of CHIT1 and AMCase.[1] CHIT1, in particular, is highly expressed in pathologically activated macrophages and is believed to play a crucial role in driving the fibrotic process.[4] By blocking CHIT1, this compound is thought to modulate macrophage activity, steering them away from a pro-inflammatory and pro-fibrotic phenotype.[5] Furthermore, CHIT1 has been shown to augment the signaling of Transforming Growth Factor-beta (TGF-β), a key cytokine in the development of fibrosis. This compound's inhibition of CHIT1 may therefore also disrupt this pro-fibrotic signaling cascade.

Efficacy in a Bleomycin-Induced Pulmonary Fibrosis Model

The most robust preclinical evidence for this compound's anti-fibrotic activity comes from the widely used bleomycin-induced mouse model of pulmonary fibrosis.

Key Findings:

-

Reduction in Lung Fibrosis: In a therapeutic regimen, where treatment was initiated after the establishment of fibrosis, this compound demonstrated a significant reduction in lung fibrosis.[6] Histological analysis using the modified Ashcroft scoring system, a semi-quantitative measure of fibrosis severity, revealed a 32% reduction in the fibrosis score in this compound-treated animals compared to the bleomycin-only group. This effect was comparable to the standard-of-care anti-fibrotic drug, pirfenidone, which showed a 31% reduction in the same study.[6]

-

Dose-Dependent Activity: The anti-fibrotic efficacy of this compound was found to be dose-dependent, with significant effects observed at oral doses ranging from 30 to 100 mg/kg administered once or twice daily.[3]

-

Reduction in Collagen Deposition: The anti-fibrotic effect of this compound was associated with a reduction in the accumulation of collagen in the lungs, a hallmark of fibrosis.[6]

Quantitative Efficacy Data

| Parameter | Control | Bleomycin (B88199) | This compound (30 mg/kg bid) | Pirfenidone (250 mg/kg bid) |

| Modified Ashcroft Score | Undetectable | High | 32% reduction vs. Bleomycin | 31% reduction vs. Bleomycin |

| Soluble Collagen Concentration | Normal | Elevated | Reduced vs. Bleomycin | Not Reported |

Note: Specific mean Ashcroft scores and quantitative collagen concentration data were not available in the reviewed literature.

Anti-Inflammatory Effects in Lung Disease Models

This compound has also demonstrated significant anti-inflammatory properties in preclinical models of lung disease.

-

Sarcoidosis Model: In murine models of granulomatous inflammation relevant to sarcoidosis, this compound treatment led to a reduction in the influx of neutrophils into the lungs and a decrease in the concentration of the pro-inflammatory chemokine CCL4 in the bronchoalveolar lavage fluid (BALF). Furthermore, chronic administration of this compound resulted in a reduction in the number of organized lung granulomas.

-

Asthma Model: In a house dust mite (HDM)-induced model of chronic asthma, this compound was shown to inhibit both inflammatory and airway remodeling features of the disease.

Quantitative data for the reduction of specific inflammatory markers such as CCL4 and IL-15 were not detailed in the available resources.

Experimental Protocols

Bleomycin-Induced Pulmonary Fibrosis Model

A widely accepted protocol for inducing pulmonary fibrosis in mice to test the efficacy of therapeutic agents was utilized in the preclinical evaluation of this compound.

-

Animal Model: C57BL/6 mice are typically used for this model.[7]

-

Induction of Fibrosis: A single intratracheal or multiple intranasal instillations of bleomycin are administered to the mice to induce lung injury and subsequent fibrosis.[7]

-

Therapeutic Intervention: this compound is administered orally, typically starting from day 7 post-bleomycin challenge, to mimic a therapeutic setting where treatment begins after the onset of fibrosis.[7]

-

Assessment of Efficacy:

-

Histology: Lungs are harvested at a specified endpoint (e.g., day 21 or 28), fixed, sectioned, and stained with Masson's trichrome to visualize collagen deposition and assess the extent of fibrosis using the modified Ashcroft scoring system.[7]

-

Collagen Quantification: The total lung collagen content can be quantified using a hydroxyproline (B1673980) assay.[8]

-

Inflammatory Cell Infiltration: Bronchoalveolar lavage fluid (BALF) is collected to analyze the number and type of inflammatory cells.

-

Cytokine Analysis: The levels of pro-inflammatory and pro-fibrotic cytokines and chemokines in the BALF and lung homogenates are measured using techniques such as ELISA or multiplex assays.

-

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of this compound in Pulmonary Fibrosis

Caption: Proposed mechanism of action of this compound in mitigating pulmonary fibrosis.

Experimental Workflow for Preclinical Efficacy Testing

Caption: A typical experimental workflow for evaluating this compound in a mouse model of pulmonary fibrosis.

Conclusion

The preclinical data for this compound strongly support its development as a novel therapeutic for fibrotic lung diseases. Its dual inhibition of CHIT1 and AMCase, leading to potent anti-fibrotic and anti-inflammatory effects in relevant animal models, establishes a solid foundation for its ongoing clinical investigation. The comparable efficacy to an approved standard-of-care drug in the bleomycin-induced fibrosis model is particularly noteworthy. Further research to fully elucidate the downstream signaling pathways and to obtain more detailed quantitative data on its effects on various biomarkers will continue to refine our understanding of this promising new therapeutic agent. This compound has received orphan drug designation from the FDA for both IPF and sarcoidosis and is currently in Phase 2 clinical trials.[4][9]

References

- 1. Molecure gets approval for Phase II trial of this compound for pulmonary sarcoidosis in EU and Norway [synapse.patsnap.com]

- 2. oncoarendi.com [oncoarendi.com]

- 3. Discovery of this compound, a First-in-Class Chitinase Inhibitor as Potential New Therapeutics for Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. firstwordpharma.com [firstwordpharma.com]

- 5. sarcoidosisnews.com [sarcoidosisnews.com]

- 6. researchgate.net [researchgate.net]

- 7. molecure.com [molecure.com]

- 8. An Official American Thoracic Society Workshop Report: Use of Animal Models for the Preclinical Assessment of Potential Therapies for Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. labiotech.eu [labiotech.eu]

OATD-01 Target Validation in Idiopathic Pulmonary Fibrosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Idiopathic Pulmonary Fibrosis (IPF) is a devastating chronic lung disease with a significant unmet medical need.[1][2] Current therapeutic options only slow disease progression, highlighting the urgent requirement for novel treatment strategies.[1][2] This technical guide details the target validation of OATD-01, a first-in-class small molecule inhibitor of chitotriosidase 1 (CHIT1), a promising therapeutic target in IPF.[3][4] Evidence suggests that CHIT1, an enzyme primarily secreted by activated macrophages, plays a crucial role in the inflammatory and fibrotic processes underlying IPF.[5] this compound has demonstrated potent and selective inhibition of CHIT1, leading to significant anti-inflammatory and anti-fibrotic effects in preclinical models of pulmonary fibrosis.[3][4][6] This document provides a comprehensive overview of the quantitative data supporting CHIT1 as a valid target in IPF, detailed experimental methodologies for key validation studies, and visual representations of the core signaling pathways and experimental workflows.

Target Rationale: Chitotriosidase 1 (CHIT1) in IPF

CHIT1 is a member of the glycosyl hydrolase family 18 and is highly expressed and secreted by activated macrophages.[5] In the context of IPF, several lines of evidence point to CHIT1 as a key driver of the disease:

-

Upregulation in IPF Patients: CHIT1 activity and expression are significantly elevated in the serum and induced sputum of IPF patients compared to healthy controls.[1][2] Specifically, a 3-fold increase in serum and a 4-fold increase in induced sputum have been reported.[1][2]

-

Localization to Profibrotic Macrophages: In the lungs of IPF patients, CHIT1 is predominantly expressed by a distinct subpopulation of profibrotic, disease-specific macrophages.[1][2] These CHIT1-positive macrophages are implicated in driving the fibrotic process.

-

Correlation with Disease Severity: Elevated CHIT1 levels in serum have been shown to correlate with the progression and severity of IPF.[5]

-

Role in Pro-fibrotic Signaling: CHIT1 is believed to contribute to fibrosis by enhancing TGF-β1 receptor expression and signaling, a central pathway in the pathogenesis of IPF.[5] It may also play a role in the differentiation of fibroblasts into myofibroblasts, the primary cell type responsible for excessive extracellular matrix deposition.

This compound: A Potent and Selective CHIT1 Inhibitor

This compound is an orally bioavailable small molecule designed to selectively inhibit the enzymatic activity of CHIT1.[4][7] Its development as a potential therapeutic for IPF is based on its ability to modulate the pro-fibrotic functions of CHIT1.

Quantitative Data for Target Validation

The following tables summarize the key quantitative data from preclinical studies that validate CHIT1 as a therapeutic target for IPF and demonstrate the efficacy of this compound.

Table 1: CHIT1 Upregulation in IPF Patients

| Biomarker | Sample Type | Fold Increase in IPF Patients (vs. Healthy Controls) | Reference |

| CHIT1 Activity | Serum | 3-fold | [1][2] |

| CHIT1 Activity | Induced Sputum | 4-fold | [1][2] |

Table 2: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | IC50 | Reference |

| Human CHIT1 | Enzymatic Assay | 26 nM | [8] |

| Human AMCase | Enzymatic Assay | 9 nM | [8] |

Note: AMCase (Acidic Mammalian Chitinase) is another chitinase (B1577495) implicated in inflammatory lung diseases.

Table 3: In Vivo Efficacy of this compound in a Bleomycin-Induced Pulmonary Fibrosis Mouse Model

| Treatment Group | Dosage | Primary Endpoint | % Reduction in Fibrosis (vs. Vehicle) | Reference |

| This compound | 30-100 mg/kg (oral, once daily) | Ashcroft Score | 32% | [1][2] |

| Pirfenidone | Not specified | Ashcroft Score | 31% | [1][2] |

| Chit1 Genetic Inactivation | N/A | Ashcroft Score | 28% | [1][2] |

Experimental Protocols

Bleomycin-Induced Pulmonary Fibrosis Mouse Model

This is the most widely used preclinical model to mimic the pathology of IPF and evaluate the efficacy of potential anti-fibrotic therapies.

Protocol:

-

Animal Model: C57BL/6 mice (8-10 weeks old) are commonly used.

-

Anesthesia: Mice are anesthetized using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine).

-

Bleomycin (B88199) Administration: A single intratracheal instillation of bleomycin sulfate (B86663) (typically 1.5 - 3.0 U/kg) dissolved in sterile saline is administered to induce lung injury and subsequent fibrosis. Control animals receive sterile saline.

-

Therapeutic Intervention: this compound is administered orally, once daily, typically starting from day 7 or 10 post-bleomycin instillation (therapeutic regimen) and continuing for 14-21 days.

-

Euthanasia and Sample Collection: At the end of the treatment period, mice are euthanized. Lungs are harvested for histological analysis and biochemical assays. Bronchoalveolar lavage (BAL) fluid can also be collected to assess inflammation.

-

Fibrosis Assessment:

-

Histology: Lung tissue is fixed, embedded in paraffin, and sectioned. Sections are stained with Masson's trichrome to visualize collagen deposition.

-

Ashcroft Scoring: The severity of fibrosis is semi-quantitatively assessed using the Ashcroft scoring method on a scale of 0 (normal) to 8 (severe fibrosis).

-

Hydroxyproline Assay: The total lung collagen content is quantified by measuring the amount of hydroxyproline, an amino acid abundant in collagen.

-

Measurement of Chitotriosidase (CHIT1) Activity

This fluorometric assay is used to determine the enzymatic activity of CHIT1 in biological samples.

Protocol:

-

Sample Preparation: Serum or induced sputum samples are collected from IPF patients and healthy controls. Samples may require dilution in an appropriate assay buffer.

-

Substrate: A fluorogenic substrate, 4-methylumbelliferyl-β-D-N,N',N''-triacetylchitotrioside (4-MU-chitotrioside), is used.

-

Reaction: The sample is incubated with the substrate in an assay buffer at 37°C. CHIT1 in the sample cleaves the substrate, releasing the fluorescent product 4-methylumbelliferone (B1674119) (4-MU).

-

Detection: The fluorescence of 4-MU is measured over time using a fluorometer with an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 450 nm.

-

Quantification: The rate of 4-MU production is proportional to the CHIT1 activity in the sample. A standard curve using known concentrations of 4-MU is used to quantify the results, typically expressed as nmol/mL/hour.

Visualizations

Signaling Pathway of CHIT1 in IPF Pathogenesis

Caption: CHIT1's role in IPF and this compound's mechanism.

Experimental Workflow for this compound In Vivo Efficacy Testing

References

- 1. Targeting Chitinase 1 and Chitinase 3-Like 1 as Novel Therapeutic Strategy of Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. publications.ersnet.org [publications.ersnet.org]

- 3. Frontiers | Chitinase 1: a novel therapeutic target in metabolic dysfunction-associated steatohepatitis [frontiersin.org]

- 4. Chitinase 1 regulates pulmonary fibrosis by modulating TGF-β/SMAD7 pathway via TGFBRAP1 and FOXO3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. publications.ersnet.org [publications.ersnet.org]

- 6. files-profile.medicine.yale.edu [files-profile.medicine.yale.edu]

- 7. researchgate.net [researchgate.net]

- 8. publications.ersnet.org [publications.ersnet.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to OATD-01: A First-in-Class Chitinase (B1577495) Inhibitor

Introduction

This compound is an investigational, first-in-class, orally administered small molecule designed as a highly potent and selective inhibitor of chitotriosidase 1 (CHIT1) and, to a lesser extent, acidic mammalian chitinase (AMCase).[1][2][3] These chitinases are implicated in the pathophysiology of chronic inflammatory and fibrotic diseases.[4] Elevated CHIT1 activity, particularly from activated macrophages, is a key feature in the formation of granulomas and the progression of fibrosis in interstitial lung diseases (ILDs) such as sarcoidosis and idiopathic pulmonary fibrosis (IPF).[2][4][5]

Developed by Molecure S.A., this compound has demonstrated significant anti-inflammatory and anti-fibrotic effects in various preclinical models.[2] It has completed Phase 1 clinical trials in healthy volunteers and is currently being evaluated in a Phase 2 study for the treatment of active pulmonary sarcoidosis.[6][7] The U.S. Food and Drug Administration (FDA) has granted this compound orphan drug designation for both sarcoidosis and IPF.[2] This guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and the preclinical and clinical development of this compound.

Chemical Structure and Physicochemical Properties

This compound is a piperidinyl-1H-1,2,4-triazol-3-amine derivative. Its chemical and physical properties are summarized below.

| Property | Value |

| IUPAC Name | 5-[4-[(2S,5S)-5-[(4-Chlorophenyl)methyl]-2-methyl-4-morpholinyl]-1-piperidinyl]-1H-1,2,4-triazol-3-amine |

| CAS Number | 2088453-21-6 |

| Molecular Formula | C₁₉H₂₇ClN₆O |

| Molecular Weight | 390.9 g/mol |

| SMILES | C--INVALID-LINK--CN(C2CCN(C3=NN=C(N)N3)CC2)[C@H]1CC4=CC=C(C=C4)Cl |

| Appearance | Solid powder |

| Solubility | Soluble in Ethanol and DMSO |

Mechanism of Action

This compound exerts its therapeutic effect by inhibiting the enzymatic activity of chitinases, primarily CHIT1. In pathological conditions like sarcoidosis, activated macrophages infiltrate lung tissue and secrete high levels of CHIT1, contributing to a pro-inflammatory and pro-fibrotic microenvironment.[2][5] This process is central to the formation and maintenance of granulomas.[8]

By blocking CHIT1, this compound is hypothesized to modulate macrophage activity, preventing their conversion into pro-inflammatory and pro-fibrotic types.[2] This inhibition is expected to reduce the inflammatory cascade and attenuate the fibrotic remodeling of lung tissue, thereby offering a disease-modifying therapeutic approach.[2] Preclinical studies have confirmed that this compound's inhibition of CHIT1 leads to documented anti-inflammatory and anti-fibrotic outcomes.[2]

Pharmacological Properties

In Vitro Activity

This compound is a potent inhibitor of both human CHIT1 (hCHIT1) and human AMCase (hAMCase) with low nanomolar activity.[1] Its selectivity is high, with no significant off-target effects observed in a panel of 98 enzymes at a concentration of 10 µM.[1]

| Enzyme Target | IC₅₀ (nM) | Kᵢ (nM) |

| hCHIT1 | 23 | 17.3 |

| mCHIT1 | 28 | 26.05 |

| hAMCase | 9 | 4.8 |

| mAMCase | 7.8 | 5.7 |

Table 1: In Vitro Inhibitory Activity of this compound.[1]

Preclinical Pharmacokinetics

Pharmacokinetic studies in multiple species (mice, rats, dogs) have demonstrated that this compound possesses a favorable profile for oral administration. It is characterized by low clearance, a moderate volume of distribution, and high oral bioavailability.[6][9]

| Species | Clearance (L/h/kg) | Volume of Distribution (L/kg) | Oral Bioavailability (%) |

| Various | 0.1 - 0.35 | 1 - 2 | 77 - 107 |

Table 2: Summary of Preclinical Pharmacokinetic Parameters.[9]

Clinical Pharmacokinetics and Pharmacodynamics

In a first-in-human Phase 1 study involving healthy male volunteers, this compound was well-tolerated in single oral doses up to 600 mg.[10] The pharmacokinetic profile showed a dose-proportional increase in Cmax, while AUC increased slightly more than dose-proportionally. The compound has a long half-life, supporting a once-daily dosing regimen.[10] Pharmacodynamic analysis confirmed potent target engagement, with doses of 25-50 mg per day achieving over 80% inhibition of blood chitinolytic activity at steady state.[10]

| Dose (mg) | Cmax (ng/mL) | AUC₀₋inf (ng·h/mL) | tmax (h) | t½ (h) |

| 25 | 121 | 3980 | 1.00 | 29.5 |

| 50 | 227 | 8940 | 0.75 | 30.2 |

| 100 | 505 | 20500 | 1.50 | 31.6 |

| 200 | 1040 | 49200 | 1.50 | 37.5 |

| 400 | 2030 | 101000 | 1.50 | 33.2 |

| 600 | 2650 | 126000 | 2.25 | 32.5 |

Table 3: Mean Pharmacokinetic Parameters of this compound in Healthy Volunteers After Single Oral Doses.[10]

Preclinical and Clinical Development

The development of this compound is supported by a logical progression of evidence, from identifying the target's role in disease to demonstrating safety and efficacy in preclinical and clinical settings.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. molecure.com [molecure.com]

- 3. medkoo.com [medkoo.com]

- 4. Discovery of this compound, a First-in-Class Chitinase Inhibitor as Potential New Therapeutics for Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. molecure.com [molecure.com]

- 6. oncoarendi.com [oncoarendi.com]

- 7. Lung - Research Clinical Trials - Efficacy and Safety Study of this compound in Patients With Active Pulmonary Sarcoidosis (KITE) [templehealth.org]

- 8. Pharmacological Inhibition of Chitotriosidase (CHIT1) as a Novel Therapeutic Approach for Sarcoidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2024.sci-hub.se [2024.sci-hub.se]

- 10. oncoarendi.com [oncoarendi.com]

OATD-01: A Novel Chitotriosidase 1 (CHIT1) Inhibitor Modulating Pro-Inflammatory Macrophage Activity

An In-depth Technical Guide for Researchers and Drug Development Professionals

This document provides a comprehensive overview of OATD-01, a first-in-class, orally administered, selective chitotriosidase 1 (CHIT1) inhibitor. It details the mechanism of action, preclinical efficacy, and experimental protocols related to its effects on pro-inflammatory macrophages, a key driver in various inflammatory and fibrotic diseases.

Introduction: Targeting Macrophage-Driven Pathology

Sarcoidosis, idiopathic pulmonary fibrosis (IPF), and metabolic dysfunction-associated steatohepatitis (MASH) are distinct diseases with a shared underlying pathology: chronic inflammation and tissue remodeling driven by pathologically activated macrophages.[1][2][3] Chitotriosidase 1 (CHIT1), an enzyme predominantly secreted by activated macrophages, is increasingly recognized as a critical mediator in this process and a biomarker for disease activity.[1][4]

This compound is a small-molecule inhibitor designed to specifically target CHIT1.[3][5] By blocking CHIT1 activity, this compound aims to reprogram pro-inflammatory and pro-fibrotic macrophages, thereby reducing inflammation and fibrosis.[3][6][7] This guide synthesizes the key preclinical data demonstrating the therapeutic potential of this compound.

Mechanism of Action: Reversing the Pro-Inflammatory Switch

CHIT1 is implicated in the transformation of resident, anti-inflammatory macrophages into pro-inflammatory (M1-like) and pro-fibrotic phenotypes.[3][7][8] This activation is associated with a metabolic shift in macrophages towards glycolysis, which fuels the production of inflammatory mediators.[2][5]

This compound directly inhibits the enzymatic activity of CHIT1. This intervention has been shown to disrupt the inflammatory cascade through several mechanisms:

-

Metabolic Reprogramming: this compound inhibits glucose uptake and glycolysis in macrophages, restoring metabolic balance. This leads to decreased production of pro-inflammatory cytokines like IL-1β.[2][4][9]

-

Inhibition of Pro-Inflammatory Mediators: Treatment with this compound directly reduces the secretion of key pro-inflammatory chemokines and cytokines, such as CCL4 and IL-15, by macrophages.[1]

-

Downregulation of Activation Genes: The inhibitor leads to the downregulation of genes associated with macrophage activation and inflammation, including Ccl2 and Spp1.[1]

The proposed signaling pathway illustrates how this compound intervenes in macrophage activation.

Preclinical Efficacy Data

This compound has demonstrated significant anti-inflammatory and anti-fibrotic effects across a range of human ex vivo and animal in vivo models.

Studies using bronchoalveolar lavage fluid (BALF) macrophages from sarcoidosis patients have shown that this compound can directly suppress inflammatory responses.

Table 1: Effect of this compound on Human Sarcoidosis BALF Macrophages

| Analyte | Effect | Reference |

| Chitinolytic Activity | Inhibition | [1] |

| CCL4 Production | Inhibition | [1] |

| IL-15 Production | Inhibition | [1] |

Experimental Protocol: Ex Vivo Treatment of Human BALF Macrophages

-

Sample Collection: Bronchoalveolar lavage fluid (BALF) was collected from newly diagnosed, untreated sarcoidosis patients.[1]

-

Macrophage Isolation: BALF cells were centrifuged, and macrophages were isolated through standard cell culture techniques.

-

Treatment: Isolated macrophages (n=6) were treated with this compound.[1]

-

Analysis: Supernatants were collected, and the levels of various immune modulators, including CCL4 and IL-15, were measured. Chitinolytic activity in BALF samples was also assessed following this compound treatment.[1]

This compound was tested in a murine model that mimics the granuloma formation characteristic of sarcoidosis.

Table 2: Effects of this compound in a Murine Model of Granulomatous Inflammation

| Parameter | Model Stage | Effect of this compound (100 mg/kg) | Reference |

| Neutrophil Percentage (BALF) | Acute | Reduction | [1] |

| CCL4 Concentration (BALF) | Acute | Reduction | [1] |

| Organized Lung Granulomas | Chronic | Decrease in number | [1] |

| Chi3l1 Gene Expression | Chronic | Downregulation | [1] |

| Ccl2 Gene Expression | Chronic | Downregulation | [1] |

| Spp1 Gene Expression | Chronic | Downregulation | [1] |

Experimental Protocol: Murine Model of Granulomatous Inflammation

-

Model Induction: A model of granulomatous inflammation was induced in mice via oropharyngeal administration of multi-wall carbon nanotubes (MWCNT) and ESAT-6 peptide on three consecutive days.[1]

-

Treatment: Mice were administered this compound orally at a dose of 100 mg/kg once daily for 10 days for the acute model.[1] A chronic model was also used to assess effects on established granulomas.

-

Endpoint Analysis: On day 10, bronchoalveolar lavage fluid (BALF) was collected to analyze cell composition and chemokine concentrations. Lungs were harvested for histological assessment of granulomas and gene expression analysis.[1]

This compound has shown efficacy in reducing inflammation, fibrosis, and macrophage accumulation in multiple animal models of MASH.

Table 3: Effects of this compound in MASH Animal Models

| Model | Parameter | Effect of this compound | Reference |

| STAM, DIAMOND, CDHFD | Hepatic Steatosis | Reduction | [2][9] |

| STAM, DIAMOND, CDHFD | Inflammation | Reduction | [2][9] |

| STAM, DIAMOND, CDHFD | Fibrosis | Reduction | [2][9][10] |

| MASH Mouse Model | CD68+ Macrophage Number | Reduction | [2][9] |

| MASH Mouse Model | F4/80+ Macrophage Markers | Decreased Expression | [9] |

| MASH Mouse Model | CHIT1+MerTK+ Macrophages | Significant Decrease | [10] |

Experimental Protocol: MASH Mouse Model (General)

-

Model Induction: MASH was induced in mice using various established methods, such as a combination of streptozocin (B7790348) with a high-fat/high-cholesterol diet (similar to STAM model) or a choline-deficient, high-fat diet (CDHFD).[2][10]

-

Treatment: this compound was administered orally once daily for a duration of 4 weeks. Doses ranged from 30 mg/kg to 100 mg/kg.[9][10]

-

Endpoint Analysis: Livers were harvested for histological assessment (NAFLD Activity Score, Sirius Red staining for fibrosis) and immunohistochemical analysis for macrophage markers (e.g., CD68, F4/80).[2][9] Flow cytometry was used to profile intrahepatic macrophage populations.[10]

Clinical Development

Based on its robust preclinical profile, this compound has advanced into clinical trials. The KITE study is a Phase II, multi-center, randomized, double-blind, placebo-controlled trial evaluating the efficacy and safety of this compound in patients with active pulmonary sarcoidosis.[3][11][12]

-

Primary Endpoint: The study utilizes an innovative primary endpoint: the reduction of granulomatous inflammation in the lungs as measured by [18F]FDG PET/CT imaging over a 12-week treatment period.[3][8][13][14]

-

Dosage: Patients receive a 25 mg oral tablet of this compound or a placebo once daily.[13][14]

Conclusion

This compound represents a targeted, mechanism-based approach to treating diseases driven by pro-inflammatory macrophages. By inhibiting CHIT1, this compound modulates macrophage metabolism and phenotype, leading to potent anti-inflammatory and anti-fibrotic effects in relevant preclinical models. The ongoing Phase II clinical trial in sarcoidosis will provide crucial data on its potential to become a disease-modifying therapy for a range of conditions with high unmet medical needs.

References

- 1. Pharmacological Inhibition of Chitotriosidase (CHIT1) as a Novel Therapeutic Approach for Sarcoidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Chitinase-1 inhibition attenuates metabolic dysregulation and restores homeostasis in MASH animal models [frontiersin.org]

- 3. molecure.com [molecure.com]

- 4. researchgate.net [researchgate.net]

- 5. sarkoidose-selbsthilfe.eu [sarkoidose-selbsthilfe.eu]

- 6. Inhibition of Macrophage-Specific CHIT1 as an Approach to Treat Airway Remodeling in Severe Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. firstwordpharma.com [firstwordpharma.com]

- 8. First patient in the UK is dosed in the this compound Phase 2 [globenewswire.com]

- 9. Chitinase-1 Inhibition Attenuates MASH Progression: A Novel Therapeutic Approach via Metabolic Reprogramming | SMC Laboratories Inc. [smccro-lab.com]

- 10. Frontiers | Chitinase 1: a novel therapeutic target in metabolic dysfunction-associated steatohepatitis [frontiersin.org]

- 11. clinicaltrials.eu [clinicaltrials.eu]

- 12. You are being redirected... [stopsarcoidosis.org]

- 13. ISRCTN [isrctn.com]

- 14. molecure.com [molecure.com]

Methodological & Application

OATD-01 In Vivo Study Protocols for Mouse Models: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Abstract

OATD-01 is a first-in-class, orally bioavailable small molecule inhibitor of chitotriosidase 1 (CHIT1), a key enzyme implicated in the pathogenesis of various inflammatory and fibrotic diseases.[1][2][3] Preclinical in vivo studies in mouse models are crucial for evaluating the therapeutic efficacy and mechanism of action of this compound. This document provides detailed application notes and protocols for conducting in vivo studies of this compound in established mouse models of pulmonary fibrosis, asthma, and granulomatous inflammation. The protocols outlined below are compiled from various preclinical investigations and are intended to serve as a comprehensive guide for researchers in the field.

Signaling Pathway of CHIT1 in Fibrosis

Chitotriosidase 1 (CHIT1) plays a significant role in the progression of fibrosis, primarily through its interaction with the TGF-β signaling pathway.[4] Activated macrophages are a primary source of CHIT1, which in turn can amplify pro-fibrotic signaling. The diagram below illustrates the proposed mechanism of CHIT1 in augmenting TGF-β mediated fibrotic responses. This compound, by inhibiting CHIT1, is designed to interrupt this pathological cascade.